(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile
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Overview
Description
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile is a synthetic organic compound characterized by a thiazole ring substituted with a 3,4-dimethylphenyl group and a phenylamino group
Preparation Methods
The synthesis of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The 3,4-dimethylphenyl group is introduced via a substitution reaction, where the thiazole ring is reacted with a suitable 3,4-dimethylphenyl halide.
Formation of the Acrylonitrile Moiety: The acrylonitrile group is introduced through a Knoevenagel condensation reaction between the thiazole derivative and a suitable aldehyde, followed by the addition of phenylamine to form the final product.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halides, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Materials Science: It is explored for use in organic electronics and optoelectronic devices due to its conjugated structure and electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The phenylamino group may also participate in hydrogen bonding and π-π interactions with biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile include other thiazole derivatives such as:
2-(4-Methylphenyl)thiazole: Similar in structure but lacks the acrylonitrile and phenylamino groups.
2-(4-Chlorophenyl)thiazole: Contains a chlorophenyl group instead of the 3,4-dimethylphenyl group.
2-(4-Methoxyphenyl)thiazole: Contains a methoxyphenyl group, which alters its electronic properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-anilino-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c1-14-8-9-16(10-15(14)2)19-13-24-20(23-19)17(11-21)12-22-18-6-4-3-5-7-18/h3-10,12-13,22H,1-2H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMJGPZMYNLNHL-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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